molecular formula C27H56N4O2 B13777528 Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]- CAS No. 68039-21-4

Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-

Cat. No.: B13777528
CAS No.: 68039-21-4
M. Wt: 468.8 g/mol
InChI Key: RYRBLABDYLACMW-UHFFFAOYSA-N
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Description

This compound is a long-chain alkylamide derivative of 6-aminohexanoic acid, featuring a 12-aminododecyl group and a 1-oxohexyl substituent. Its synthesis involves reacting ω-substituted ethyl hexanoate with aminoalkanes under heating, followed by ethanol distillation, as described for homologous N-alkyl-6-dimethylaminohexanamides (e.g., compounds 24–28) . Such compounds are studied for applications in transdermal drug delivery due to their permeation-enhancing properties .

Properties

CAS No.

68039-21-4

Molecular Formula

C27H56N4O2

Molecular Weight

468.8 g/mol

IUPAC Name

N-[3-(12-aminododecylamino)propyl]-6-(hexanoylamino)hexanamide

InChI

InChI=1S/C27H56N4O2/c1-2-3-13-19-26(32)30-24-17-12-14-20-27(33)31-25-18-23-29-22-16-11-9-7-5-4-6-8-10-15-21-28/h29H,2-25,28H2,1H3,(H,30,32)(H,31,33)

InChI Key

RYRBLABDYLACMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCCCCC(=O)NCCCNCCCCCCCCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include hexanoyl chloride, dodecylamine, and propylamine. The reaction conditions often involve controlled temperatures and the use of solvents such as acetonitrile and water .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or hydroxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and the use of solvents like acetonitrile and water .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary amines.

Scientific Research Applications

Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]- involves its interaction with specific molecular targets and pathways. The compound’s amide and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Compound Name Structure Highlights Key Functional Groups Molecular Formula (Example)
Target Compound 12-aminododecyl, 1-oxohexyl, propyl linker Amide, primary/secondary amines, ketone C27H54N4O2 (estimated)
6-(Dimethylamino)-N-dodecyl-hexanamide (Compound 28) Dodecyl chain, dimethylamino group Amide, tertiary amine C20H41N3O
6-[(3-Aminopropyl)Amino]-N-Hydroxyhexanamide (XS6) 3-aminopropyl, hydroxyl group Amide, primary amine, hydroxyl C9H21N3O2
6-Azido-N-(3-(Triethoxysilyl)Propyl)Hexanamide Triethoxysilyl, azide Amide, silane, azide C16H33N3O4Si

Key Observations :

  • Tertiary amines in Compound 28 reduce hydrogen-bonding capacity vs. the primary/secondary amines in the target compound, affecting solubility and bioactivity .
  • Silane and azide groups in the triethoxysilyl derivative enable surface anchoring or click chemistry, diverging from the biological focus of the target compound.

Key Observations :

  • The target compound shares a homologous synthesis pathway with Compound 28, emphasizing scalability for drug delivery applications .
  • HBTU/DIPEA in silane-containing derivatives suggests compatibility with sensitive functional groups, unlike the thermal methods used for the target compound.

Physicochemical Properties

Property Target Compound Compound 28 XS6 Triethoxysilyl Derivative
Solubility Low aqueous solubility (lipophilic chains) Moderate (tertiary amine) Higher (hydroxyl group) Low (silane group)
Melting Point Likely solid (long alkyl chains) Solid (patented) Not reported Oily liquid (observed in synthesis)
Reactivity Amide hydrolysis, amine protonation Stable tertiary amine Hydroxyl participation in H-bonding Silane condensation, azide cycloaddition

Key Observations :

  • The hydroxyl group in XS6 enhances aqueous solubility but limits transdermal utility compared to the target compound’s lipophilic design .
  • Silane groups enable material science applications (e.g., surface functionalization) , whereas the target compound is tailored for biological interactions.

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